

Spectroscopic and Methodological Profile of 5-O-Methyldalbergiphenol

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Compound of Interest

Compound Name: 5-O-Methyldalbergiphenol

Cat. No.: B1499445

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **5-O-Methyldalbergiphenol**, a neoflavonoid isolated from the heartwood of *Dalbergia melanoxylon*. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **5-O-Methyldalbergiphenol** has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ^1H NMR Spectroscopic Data for 5-O-Methyldalbergiphenol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Table 2: ^{13}C NMR Spectroscopic Data for 5-O-Methyldalbergiphenol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Mass Spectrometry Data for 5-O-Methyldalbergiphenol

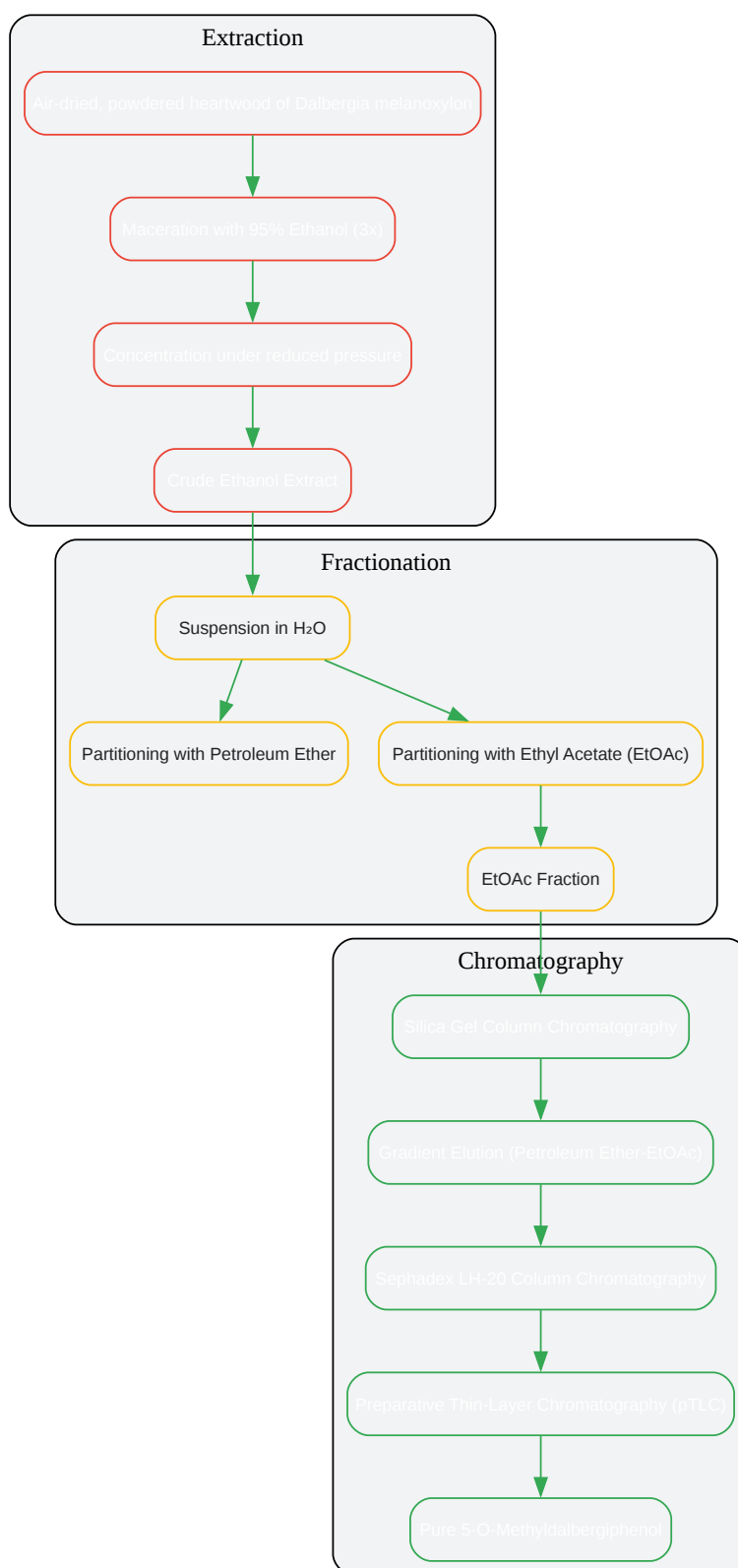
Ion	m/z [M-H] ⁻	Formula
Data not available in search results		

Experimental Protocols

The isolation and characterization of **5-O-Methyldalbergiphenol** involve a series of detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of natural products from *Dalbergia melanoxylon*.

Isolation of 5-O-Methyldalbergiphenol

The isolation of **5-O-Methyldalbergiphenol** from the heartwood of *Dalbergia melanoxylon* is a multi-step process involving extraction and chromatographic separation.



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Caption: Isolation workflow for **5-O-Methyldalbergiphenol**.

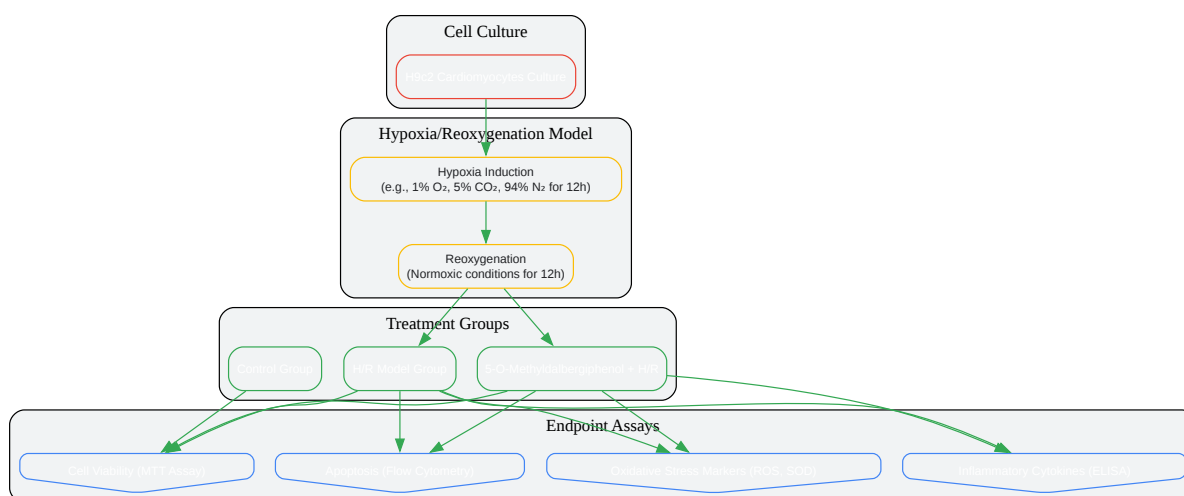
Spectroscopic Analysis

The structural confirmation of the isolated compound is performed using standard spectroscopic techniques.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a Bruker AV-600 spectrometer. [1] Samples are dissolved in deuterated chloroform (CDCl_3) or methanol- d_4 (CD_3OD), with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition of the compound.[1]

Biological Activity Assessment

5-O-Methyldalbergiphenol has been investigated for its potential protective effects against hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes, a common in vitro model for studying myocardial ischemia-reperfusion injury.



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Caption: Workflow for H/R injury assay in H9c2 cells.

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References

- 1. researchgate.net [researchgate.net]

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